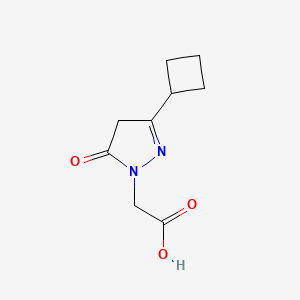
2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid, also known as CBOP, is a novel compound that has gained significant attention in the field of medicinal chemistry. CBOP is a pyrazole derivative that exhibits promising pharmacological properties, making it a potential candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. This compound has also been shown to modulate the expression of various inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to reduce the levels of oxidative stress markers and improve antioxidant status. Additionally, this compound has been found to enhance the activity of acetylcholinesterase, an enzyme involved in the regulation of cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, this compound exhibits a wide range of pharmacological activities, making it a potential candidate for drug development. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid. One of the areas of interest is the development of this compound-based drugs for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential targets. Furthermore, the development of novel this compound analogs with improved pharmacological properties is also an area of interest for future research.
Conclusion:
In conclusion, this compound is a promising compound with a wide range of pharmacological activities. Its anti-inflammatory, analgesic, and antipyretic activities, neuroprotective effects, and anticancer activity make it a potential candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid involves the condensation of 3-cyclobutyl-4-hydroxy-5-methylisoxazole with ethyl bromoacetate, followed by the cyclization of the resulting intermediate with hydrazine hydrate. The final product is obtained through the acidification of the reaction mixture and subsequent crystallization. The purity of the synthesized this compound is confirmed by various analytical techniques such as HPLC, NMR, and mass spectrometry.
Aplicaciones Científicas De Investigación
2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. This compound has also been shown to possess neuroprotective effects and can improve cognitive function. Additionally, this compound has been found to exhibit anticancer activity against various cancer cell lines.
Propiedades
IUPAC Name |
2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-8-4-7(6-2-1-3-6)10-11(8)5-9(13)14/h6H,1-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXHXVVAVIZJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN(C(=O)C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

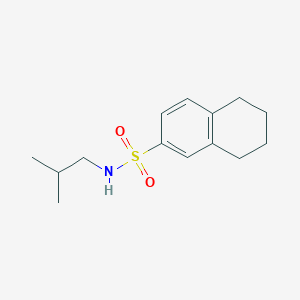
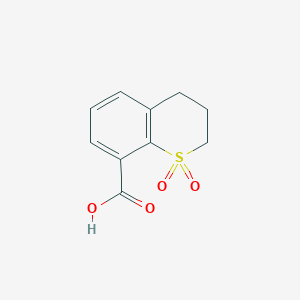
![N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7628575.png)
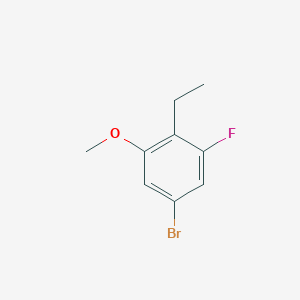
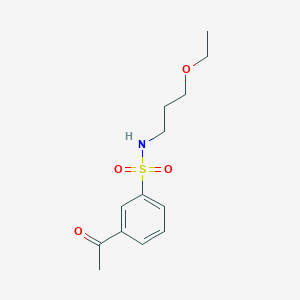

![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one](/img/structure/B7628603.png)
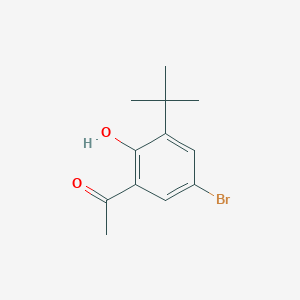
![1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid](/img/structure/B7628609.png)
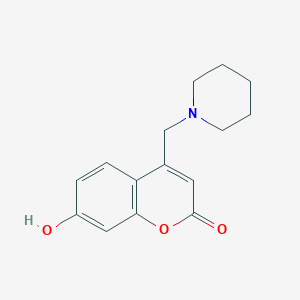
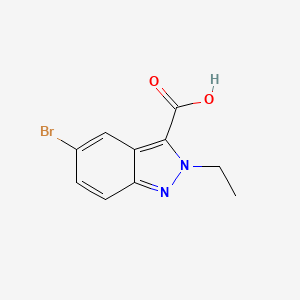
![N'-(4-ethoxyphenyl)sulfonyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide](/img/structure/B7628653.png)
![3-[4-(3-Fluoro-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628658.png)
